1H-benzotriazol-1-yl(3-chlorophenyl)methanone
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Overview
Description
1H-Benzotriazol-1-yl(3-chlorophenyl)methanone is a chemical compound with the molecular formula C13H8ClN3O. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial processes . The compound is characterized by the presence of a benzotriazole ring fused with a chlorophenyl group, making it a unique and valuable entity in synthetic chemistry.
Preparation Methods
The synthesis of 1H-benzotriazol-1-yl(3-chlorophenyl)methanone typically involves the acylation of benzotriazole with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction proceeds as follows:
- Dissolve benzotriazole in an anhydrous solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 3-chlorobenzoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Benzotriazol-1-yl(3-chlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzotriazole ring, which acts as a good leaving group.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzotriazol-1-yl(3-chlorophenyl)methanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Material Science: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product derivatives.
Mechanism of Action
The mechanism of action of 1H-benzotriazol-1-yl(3-chlorophenyl)methanone involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its application.
Comparison with Similar Compounds
1H-Benzotriazol-1-yl(3-chlorophenyl)methanone can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazol-1-yl(4-chlorophenyl)methanone: Similar structure but with the chlorine atom at the para position, which may affect its reactivity and applications.
1H-Benzotriazol-1-yl(2-chlorophenyl)methanone: Chlorine atom at the ortho position, leading to different steric and electronic effects.
1H-Benzotriazol-1-yl(3-bromophenyl)methanone: Bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C13H8ClN3O |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
benzotriazol-1-yl-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H8ClN3O/c14-10-5-3-4-9(8-10)13(18)17-12-7-2-1-6-11(12)15-16-17/h1-8H |
InChI Key |
XNGCUIBXOYHSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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